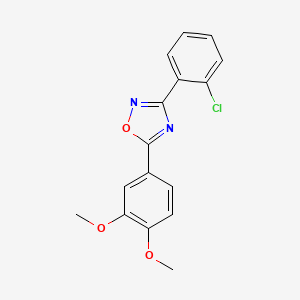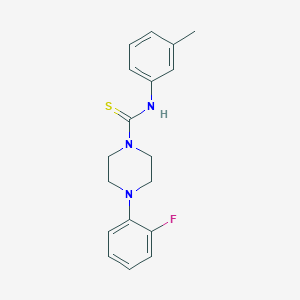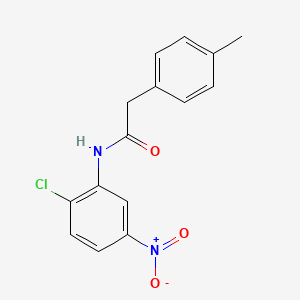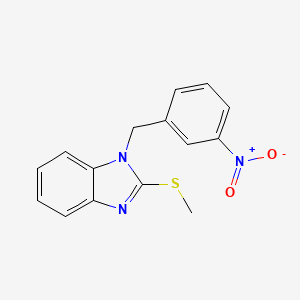![molecular formula C14H13ClN2O3S B5877689 N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)
N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide, also known as N-((3-chlorophenyl)methyl)-2-((methylsulfonyl)amino)benzamide or known as CI-1040, is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) that has been studied extensively in scientific research. MEK is a key protein kinase that regulates the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth, differentiation, and survival. CI-1040 has been shown to have potential as a therapeutic agent in cancer treatment due to its ability to inhibit the proliferation of cancer cells.
Mecanismo De Acción
CI-1040 inhibits the activity of MEK, which is a key protein kinase that regulates the ERK pathway. The ERK pathway is involved in cell growth, differentiation, and survival, and is frequently dysregulated in cancer. By inhibiting MEK, CI-1040 blocks the activation of ERK and downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival.
Biochemical and physiological effects:
CI-1040 has been shown to have several biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of cell cycle arrest, and induction of apoptosis. In addition, CI-1040 has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CI-1040 has several advantages for use in lab experiments, including its potency and selectivity for MEK inhibition, as well as its ability to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. However, CI-1040 also has limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on CI-1040, including the development of more potent and selective MEK inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. In addition, further research is needed to understand the mechanisms of resistance to MEK inhibitors and to develop strategies to overcome resistance.
Métodos De Síntesis
The synthesis of CI-1040 involves several steps, including the reaction of 3-chlorobenzyl chloride with 2-aminobenzonitrile to form N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide(3-chlorophenyl)-2-aminobenzonitrile, which is then reacted with dimethyl sulfoxide (DMSO) and potassium carbonate to form N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzonitrile. Finally, the nitrile group is hydrolyzed to form N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide.
Aplicaciones Científicas De Investigación
CI-1040 has been extensively studied in scientific research for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, including melanoma, colon, and pancreatic cancer cells. In addition, CI-1040 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-21(19,20)17-13-8-3-2-7-12(13)14(18)16-11-6-4-5-10(15)9-11/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQAPUJIJOFJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)

![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)



![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)



